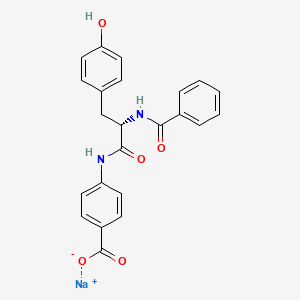

Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate

Vue d'ensemble

Description

Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate, also known as S-4-BAPB, is a synthetic compound that has a variety of uses in the scientific community. It is a colorless, crystalline solid with a melting point of 160-164 °C and a molecular weight of 352.41 g/mol. S-4-BAPB is an important reagent in organic synthesis, as it can be used to synthesize a variety of compounds. It has also been used in the study of enzyme kinetics, as it can be used to inhibit the activity of enzymes. In addition, S-4-BAPB has been used in the study of biochemical and physiological processes, as well as in laboratory experiments.

Applications De Recherche Scientifique

Exocrine Pancreatic Function Testing

Bentiromide sodium is primarily used as a diagnostic agent to assess exocrine pancreatic function . It is administered orally, and its breakdown products are measured in the urine to evaluate pancreatic enzyme activity, particularly chymotrypsin. This non-invasive test is crucial for diagnosing conditions like chronic pancreatitis and cystic fibrosis.

Drug Tautomerism Studies

The compound exhibits interesting tautomerism properties, which are essential in drug design and development . Researchers use density functional theory (DFT) and the polarizable continuum model (PCM) to study the tautomerization mechanism, energies, and structural parameters of Bentiromide sodium’s tautomers.

Noncovalent Interaction Research

Bentiromide sodium’s interaction with carbon nanotubes and γ-Fe2O3 nanoparticles has been studied using quantum mechanical methods . These studies are significant for understanding drug delivery mechanisms and developing new materials for biomedical applications.

Material Science Applications

The compound’s molecular structure and properties make it a candidate for exploring interactions with various materials. This can lead to the development of new composites with enhanced characteristics for use in material science .

Chemical Synthesis

Bentiromide sodium serves as a reagent in chemical synthesis, particularly in peptide synthesis. Its benzoyl and amino groups are useful in forming bonds with other molecules, which is a fundamental process in creating complex organic compounds .

Pharmaceutical Formulation

The stability of Bentiromide sodium in aqueous solutions makes it a valuable compound for pharmaceutical formulations. Its solubility and reactivity can be manipulated to improve drug efficacy and delivery .

Enzyme Inhibition Studies

As a compound that can be broken down by specific enzymes, Bentiromide sodium is used to study enzyme inhibitors. This has implications for developing drugs that target enzymatic pathways involved in diseases .

Biomedical Research

The breakdown products of Bentiromide sodium, such as 4-aminobenzoic acid, have their own applications in biomedical research. They are used in studies related to skin protection against UV radiation and as a component in sunscreen formulations .

Mécanisme D'action

Target of Action

Bentiromide sodium primarily targets the serine protease chymotrypsin . Chymotrypsin is an enzyme secreted by the pancreas and plays a crucial role in the digestion of proteins in the small intestine.

Mode of Action

Bentiromide is a peptide that is broken down in the pancreas by chymotrypsin . The breakdown of bentiromide by chymotrypsin results in the production of p-aminobenzoic acid (PABA) . The interaction of bentiromide with chymotrypsin and the subsequent production of PABA is a key aspect of its mode of action.

Biochemical Pathways

The primary biochemical pathway affected by bentiromide involves the digestion of proteins in the small intestine. Chymotrypsin, the target of bentiromide, is a key enzyme in this pathway. By measuring the amount of PABA and its metabolites excreted in the urine, it is possible to assess the chymotrypsin-secreting activity of the pancreas .

Pharmacokinetics

Enzymatic activity capable of hydrolyzing bentiromide has also been found in the normal small intestine .

Result of Action

The result of bentiromide’s action is the production of PABA, which is excreted in the urine . The amount of PABA and its metabolites excreted in the urine is used as a quantitative measure of the chymotrypsin-secreting activity of the pancreas . This allows for the evaluation of pancreatic exocrine function and the monitoring of the adequacy of supplemental pancreatic therapy .

Propriétés

IUPAC Name |

sodium;4-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5.Na/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30;/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30);/q;+1/p-1/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJYVLSWQWPKPQ-BDQAORGHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046476 | |

| Record name | Bentiromide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate | |

CAS RN |

41748-47-4 | |

| Record name | Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041748474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bentiromide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (S)-4-[[2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl]amino]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.